tert-Butyl 4-[(2S)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate
Description
tert-Butyl 4-[(2S)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate is a chiral piperidine derivative featuring:
- A tert-butyl carbamate group at the 1-position of the piperidine ring.
- A 1,3-benzodioxol moiety substituted at the 4-position of the piperidine.
- A stereospecific (2S)-2-(4-chloro-2-fluorophenyl)-2-methyl substituent on the benzodioxol ring.
Properties
IUPAC Name |
tert-butyl 4-[(2S)-2-(4-chloro-2-fluorophenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClFNO4/c1-23(2,3)31-22(28)27-12-10-15(11-13-27)17-6-5-7-20-21(17)30-24(4,29-20)18-9-8-16(25)14-19(18)26/h5-9,14-15H,10-13H2,1-4H3/t24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMURCVNNVHRGLI-DEOSSOPVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=CC=CC(=C2O1)C3CCN(CC3)C(=O)OC(C)(C)C)C4=C(C=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(OC2=CC=CC(=C2O1)C3CCN(CC3)C(=O)OC(C)(C)C)C4=C(C=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection Under Pressurized Conditions
Patent CN115322143A details a two-step pressurized method for synthesizing tert-butyl piperidine carboxylates:
-
Salt formation : 4-Piperidinecarboxylic acid reacts with concentrated HCl under 0.3–0.5 MPa pressure at 85–90°C for 4 hours, yielding 4-piperidinecarboxylic acid hydrochloride (95% yield).
-
Esterification : The hydrochloride intermediate reacts with Boc₂O in a solvent mixture (tetrahydrofuran/water) catalyzed by 4-dimethylaminopyridine (DMAP) at 50–60°C under 0.2–0.4 MPa pressure, achieving 80% total yield and >99% purity.
Advantages :
-
Pressurization enhances solubility of intermediates, reducing reaction time.
-
Avoids toxic reagents like thionyl chloride used in traditional acylations.
A modified Suzuki protocol from literature enables the introduction of the 4-chloro-2-fluorophenyl group:
Methyl Group Installation
The 2-methyl group on the benzodioxole is introduced via:
-
Grignard reaction : Methylmagnesium bromide reacts with a ketone intermediate (e.g., 1-(5-bromo-4-chloro-2-fluorophenyl)ethanone).
-
Cyclization : Formaldehyde and acid catalysis form the 1,3-dioxole ring while incorporating the methyl substituent.
Challenges :
Stereoselective Assembly of the Piperidine-Benzodioxole Linkage
Asymmetric Alkylation
The (2S) configuration is achieved via chiral auxiliary-mediated alkylation:
Reductive Amination
An alternative approach employs reductive amination of a piperidine ketone with a benzodioxole aldehyde:
-
Ketone precursor : N-Boc-3-piperidone synthesized via oxidation of 3-hydroxypiperidine (NaOCl, TEMPO).
-
Chiral catalyst : (S)-Proline-derived organocatalyst for imine formation.
Yield : 60–70% with 85–90% ee.
Final Coupling and Purification
Nucleophilic Aromatic Substitution
The piperidine and benzodioxole fragments are coupled via SNAr:
Chromatographic Resolution
Final purification uses silica gel chromatography (petroleum ether/ethyl acetate) or chiral HPLC to ensure >99% diastereomeric purity.
Comparative Analysis of Key Methods
Industrial Scalability and Challenges
-
Cost Efficiency : Pressurized Boc protection reduces solvent waste compared to traditional acylation.
-
Catalyst Recovery : Pd catalysts in Suzuki couplings necessitate ligand optimization for reuse.
-
Stereochemical Drift : High-temperature steps risk racemization, necessitating low-temperature protocols .
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound may undergo oxidation reactions, particularly at the piperidine ring or the phenyl groups, using agents such as m-chloroperbenzoic acid or potassium permanganate.
Reduction: : Reduction reactions might target functional groups like nitro groups if present, using reagents like palladium on carbon or lithium aluminum hydride.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, particularly influenced by the chloro and fluoro substituents.
Common Reagents and Conditions
Oxidation: : m-chloroperbenzoic acid, potassium permanganate
Reduction: : Palladium on carbon, lithium aluminum hydride
Substitution: : Halogenated solvents, strong bases or acids depending on the reaction type
Major Products
The products of these reactions depend on the specific conditions and reagents used, but typically include modified versions of the starting compound with altered functional groups or ring structures.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 4-[(2S)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate is being investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacologically active compounds. Its unique piperidine structure allows for interactions with various biological targets, making it a candidate for drug development.
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. Studies are ongoing to evaluate the efficacy of this compound against various cancer cell lines, focusing on its mechanism of action and potential synergistic effects when used in combination with other chemotherapeutics .
Neuropharmacology
The compound's piperidine moiety suggests potential neuropharmacological applications. Preliminary studies have shown that related compounds can influence neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This opens avenues for research into treatments for neurological disorders such as depression and schizophrenia .
Case Studies
The compound has shown promise in various biological assays. Its activity is largely attributed to the presence of the benzodioxole and piperidine groups, which may enhance binding affinity to biological targets.
Receptor Binding Studies
Initial receptor binding assays indicate that this compound may act as a partial agonist at certain serotonin receptors, which could explain its potential antidepressant effects .
In Vivo Studies
Animal models have been employed to assess the pharmacokinetics and pharmacodynamics of this compound. Results suggest good bioavailability and a promising therapeutic window for further clinical development .
Mechanism of Action
The mechanism by which tert-Butyl 4-[(2S)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets, potentially including enzymes or receptors within biological systems. The precise pathways involved depend on the context of its use, whether as a therapeutic agent or in a research setting.
Comparison with Similar Compounds
Key Structural Features for Comparison
- Piperidine vs.
- Substituent variations : Functional groups (e.g., benzodioxol, benzoyl, trifluoromethyl) influence electronic properties and bioavailability.
- Stereochemistry : The (2S) configuration in the target compound may confer distinct biological activity.
Structural Analogs and Comparative Data
*Calculated based on molecular formula.
Spectroscopic and Physicochemical Properties
- Compound 10 () :
- ¹H NMR : Aromatic protons at δ 7.4–7.6 ppm (4-Cl-benzoyl).
- HRMS : m/z 322.1203 [M+H]⁺.
- tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate () :
- TPSA : 55.8 Ų (higher polarity due to carbamoyl group).
- LogP : 1.2, indicating moderate lipophilicity.
The target compound’s benzodioxol group likely reduces polarity (lower TPSA) compared to carbamoyl or hydroxy analogs, enhancing blood-brain barrier penetration .
Biological Activity
tert-Butyl 4-[(2S)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate, with the CAS number 2401894-43-5, is a synthetic compound notable for its complex structure and potential pharmacological applications. This article explores its biological activity, focusing on its interactions with neurotransmitter systems, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring, a benzodioxole moiety, and specific halogen substitutions. Its molecular formula is C24H27ClFNO4, with a molecular weight of 447.93 g/mol. The structural highlights include:
- Piperidine Ring : Known for its role in various pharmacological activities.
- Benzodioxole Moiety : Associated with neuroactive properties.
- Halogen Substitutions : Chlorine and fluorine enhance lipophilicity and potentially influence receptor interactions.
Biological Activity Overview
Recent studies have indicated that this compound exhibits significant biological activity through various mechanisms:
1. Neuropharmacological Effects
Research suggests that this compound may modulate neurotransmitter systems, particularly through its structural resemblance to known bioactive molecules. Its interactions with orexin receptors indicate potential applications in treating sleep disorders and obesity-related conditions.
2. Antidiabetic Potential
A study highlighted the compound's role as a GPR119 agonist, which is linked to the regulation of glucose levels and insulin secretion. The compound demonstrated strong binding affinity in vitro, suggesting its potential as a therapeutic agent for Type 2 Diabetes Mellitus (T2DM) treatment .
Case Studies and Research Findings
Q & A
Q. How is enantiomeric purity validated during large-scale synthesis?
- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Daicel Chiralpak IG-3) using hexane/isopropanol (90:10) mobile phase. Compare retention times to racemic controls. For process optimization, employ asymmetric hydrogenation with Ru-BINAP catalysts to achieve >99% ee .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
